N-propylpyridin-3-amine
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Overview
Description
N-propylpyridin-3-amine, also known by its IUPAC name N-propyl-N-(3-pyridinyl)amine, is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, where the amino group is substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of pyridin-3-amine with a propyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridin-3-amine and propyl bromide or propyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to reflux, allowing the propyl group to substitute the hydrogen atom on the amino group of pyridin-3-amine, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-propylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, DMSO, ethanol.
Major Products
Oxidation: this compound N-oxide.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amino group.
Scientific Research Applications
N-propylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-propylpyridin-3-amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-amine: The parent compound without the propyl substitution.
N-methylpyridin-3-amine: A similar compound with a methyl group instead of a propyl group.
N-ethylpyridin-3-amine: Contains an ethyl group in place of the propyl group.
Uniqueness
N-propylpyridin-3-amine is unique due to its specific propyl substitution, which can influence its chemical reactivity and interaction with biological targets. This makes it distinct from its methyl and ethyl counterparts, potentially offering different properties and applications in research and industry.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-propylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-5-10-8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVIIDSVSSBWCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625472 |
Source
|
Record name | N-Propylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25560-12-7 |
Source
|
Record name | N-Propyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25560-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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